[Di(furan-2-yl)methyl]phosphane
Description
Properties
CAS No. |
91533-66-3 |
|---|---|
Molecular Formula |
C9H9O2P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
bis(furan-2-yl)methylphosphane |
InChI |
InChI=1S/C9H9O2P/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,9H,12H2 |
InChI Key |
WAKIQARGKGXUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CO2)P |
Origin of Product |
United States |
Preparation Methods
Phosphination of Bis(furan-2-yl)methane Derivatives
This method involves reacting a bis(furan-2-yl)methane precursor with a phosphorus source. A plausible pathway includes:
- Synthesis of bis(furan-2-yl)methanol : Achieved via Friedel-Crafts alkylation of furan with formaldehyde, followed by purification.
- Conversion to bis(furan-2-yl)methyl chloride : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Phosphination reaction : Reacting the chloride with PH₃ or a protected phosphine (e.g., PH₂Li) under inert conditions.
Key considerations include the sensitivity of furan rings to strong acids and the need for low temperatures (−78°C) to prevent polymerization.
Grignard Reagent-Mediated Phosphorus Incorporation
An alternative route employs furan-derived Grignard reagents:
- Generation of (furan-2-yl)methylmagnesium bromide : Reacting 2-bromomethylfuran with magnesium in tetrahydrofuran (THF).
- Double addition to phosphorus trichloride (PCl₃) :
$$
2 \text{ (furan-2-yl)methyl-MgBr} + \text{PCl₃} \rightarrow \text{[Di(furan-2-yl)methyl]phosphane} + 2 \text{MgBrCl}
$$
This method demands strict moisture exclusion and precise stoichiometry to avoid over-alkylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Ether solvents (THF, diethyl ether) are preferred for Grignard reactions due to their ability to stabilize reactive intermediates.
- Temperatures between −20°C and 0°C minimize side reactions like furan ring opening.
Comparative Analysis of Synthetic Methods
The table below evaluates hypothetical methods based on analogous reactions:
| Method | Precursors | Conditions | Yield* | Purity | Scalability |
|---|---|---|---|---|---|
| Grignard-PCl₃ | 2-Bromomethylfuran, PCl₃ | THF, −20°C, N₂ | 45–55% | 90–95% | Moderate |
| Friedel-Crafts/PH₃ | Furan, formaldehyde, PH₃ | AlCl₃, 0°C | 30–40% | 80–85% | Low |
| TiCl₄-Catalyzed | Bis(furan-2-yl)methanol, PCl₃ | TiCl₄, CH₂Cl₂, rt | 60–70% | 95–98% | High |
*Theoretical yields extrapolated from analogous phosphane syntheses.
Challenges and Mitigation Strategies
Furan Ring Stability
Furan rings are prone to electrophilic attack under acidic conditions. Mitigation strategies include:
Phosphine Oxidation
[Di(furan-2-yl)methyl]phosphane is susceptible to oxidation to phosphine oxide. Solutions involve:
- Inert atmosphere handling : Schlenk line techniques under argon or nitrogen.
- Additives : Triphenylphosphine as a sacrificial reductant.
Chemical Reactions Analysis
Types of Reactions
[Di(furan-2-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to transition metals in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
[Di(furan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [Di(furan-2-yl)methyl]phosphane involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The furan rings provide additional stabilization through π-π interactions, enhancing the overall stability of the metal-phosphine complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
Electron-Donating vs. Withdrawing Groups :
- Phenyl-substituted derivatives (e.g., [Di(furan-2-yl)(phenyl)]phosphane) exhibit moderate electron-withdrawing effects, enhancing stability in oxidative conditions .
- Methoxymethyl-furan substituents (e.g., [Di(furan-2-yl)(5-(methoxymethyl)furan-2-yl)]phosphane) introduce electron-donating methoxy groups, increasing nucleophilicity at phosphorus and improving ligand activity in transition-metal catalysis .
Steric Bulk :
Reactivity and Catalytic Performance
- Annulation Reactions: [Di(furan-2-yl)(phenyl)]phosphane promotes [4+2] cycloadditions of allenoates with higher regioselectivity compared to less electron-rich analogs, attributed to furan’s π-donor capacity .
- Ligand-Accelerated Clip Reactions: The methoxymethyl derivative demonstrates superior ligand efficiency (68% yield in synthesis, 340 mg scale) due to enhanced solubility and donor strength, critical for constructing complex tetrahydrofuran analogs .
Spectroscopic Differentiation
- ¹H NMR :
Methoxymethyl-substituted derivatives show distinct singlet peaks for OCH₃ (δ 3.36 ppm) and splitting patterns for substituted furan protons (δ 6.39 quint) . - ¹³C NMR : Bulky triisopropylbiphenyl substituents cause upfield shifts in aromatic carbons (δ 148.7 ppm) compared to simpler phenyl analogs (δ ~130–139 ppm) .
Q & A
Q. What are the optimal synthetic routes for preparing [Di(furan-2-yl)methyl]phosphane, and what critical parameters influence yield?
Methodological Answer: The synthesis involves lithiation of a furan derivative followed by reaction with a phosphorus precursor. A representative procedure (68% yield) uses:
- n-BuLi in THF at 0°C to deprotonate 2-(methoxymethyl)furan.
- Addition of bis(2-furyl)phosphine chloride at -78°C , followed by warming to room temperature.
- Quenching with saturated NH₄Cl, extraction with EtOAc, and purification via flash chromatography (5–15% EtOAc/hexanes) .
Critical Parameters : - Strict temperature control during lithiation (−78°C to 0°C).
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Stoichiometric precision of n-BuLi and phosphorus reagent.
Q. How can researchers confirm the structural integrity of [Di(furan-2-yl)methyl]phosphane using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Look for furyl protons at δ 7.64 (d, J = 1.5 Hz) and methoxymethyl signals at δ 4.49 (d, J = 2.0 Hz) .
- ³¹P NMR : A singlet near δ 157 ppm confirms the phosphorus environment .
- IR Spectroscopy : Peaks at 1551 cm⁻¹ (C=C furan stretching) and 1135 cm⁻¹ (P–C vibrations) .
- Cross-validate with literature data for analogous compounds (e.g., δ 148.7 ppm in ¹³C NMR for triisopropyl derivatives) .
Advanced Research Questions
Q. What computational approaches are recommended to model the electronic structure of [Di(furan-2-yl)methyl]phosphane, and how do exchange-correlation functionals impact accuracy?
Methodological Answer:
- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve thermochemical accuracy .
- Basis sets like 6-311G(d,p) are suitable for geometry optimization.
- Compare results with experimental spectroscopic data (e.g., NMR shifts) to validate electronic structure predictions.
Q. How should researchers address discrepancies in ³¹P NMR chemical shifts reported for structurally similar phosphane derivatives?
Methodological Answer:
- Experimental Variables : Solvent (CDCl₃ vs. DMSO-d₆), temperature, and concentration can shift δ values.
- Substituent Effects : Electron-withdrawing groups (e.g., methoxymethyl in δ 157 ppm ) vs. bulky substituents (e.g., triisopropyl in δ 145.6 ppm ) alter phosphorus electron density.
- Resolution : Use internal standards (e.g., H₃PO₄) and replicate conditions from literature for direct comparison.
Q. What strategies mitigate air sensitivity during the synthesis and handling of [Di(furan-2-yl)methyl]phosphane?
Methodological Answer:
- Inert Atmosphere : Perform reactions in flame-dried glassware under N₂/Ar using Schlenk lines .
- Solvent Purity : Use anhydrous THF stored over molecular sieves.
- Storage : Keep the compound under inert gas at −20°C in amber vials to prevent degradation.
Q. How does [Di(furan-2-yl)methyl]phosphane function as a ligand in transition-metal catalysis, and what reaction mechanisms are influenced by its electronic properties?
Methodological Answer:
- Electron-Donating Capacity : The furyl groups enhance electron density at the phosphorus atom, stabilizing low-valent metal centers (e.g., Pd⁰ in cross-coupling reactions).
- Steric Effects : The planar furan rings create a semi-rigid geometry, favoring selective coordination.
- Mechanistic Impact : Accelerates reductive elimination in C–C bond formation, as observed in ligand-accelerated clip reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
